Mogroside IV -

Mogroside IV

Catalog Number: EVT-1585801
CAS Number:
Molecular Formula: C54H92O24
Molecular Weight: 1125.3 g/mol
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Description

Mogroside IV is a cucurbitane triterpene glycoside predominantly found in the fruit of Siraitia grosvenorii, commonly known as monk fruit or Luo Han Guo [, , , ]. This fruit has a long history of use in traditional Chinese medicine and as a natural sweetener [, ]. Mogroside IV contributes to the characteristic sweetness of monk fruit, although it is not as intensely sweet as other mogrosides like Mogroside V [, ].

Mogroside V

  • Compound Description: Mogroside V is a cucurbitane triterpenoid glycoside found abundantly in Siraitia grosvenorii (monk fruit). It is known for its sweetness and is considered a primary contributor to the sweet taste of monk fruit extract. []
  • Relevance: Mogroside V is structurally similar to Mogroside IV, differing only in the glycosylation pattern. Both compounds are recognized for their sweetening properties. They are often found together in monk fruit extracts and are studied for their potential health benefits. [, , , , , , ]

Siamenoside I

  • Compound Description: Siamenoside I, another cucurbitane glycoside present in monk fruit, stands out for its intense sweetness, surpassing other mogrosides, including Mogroside IV. It's considered the sweetest compound among the identified cucurbitane glycosides. []
  • Relevance: Although less abundant than Mogroside IV in monk fruit, Siamenoside I shares structural similarities, particularly in their core cucurbitane skeleton. Both contribute to the overall sweetness profile of the fruit and are investigated for their potential applications as sweeteners and in other areas like cosmetics. [, , , , , ]

11-Oxo-mogroside V

  • Compound Description: 11-Oxo-mogroside V, a cucurbitane glycoside found in monk fruit, is recognized for its antioxidant properties. Studies suggest it can inhibit the oxidation of low-density lipoprotein (LDL), a process linked to cardiovascular diseases. []

Mogroside IIE

  • Compound Description: Mogroside IIE is a cucurbitane glycoside isolated from Siraitia grosvenorii that lacks a sweet taste, differentiating it from Mogroside IV and other sweet mogrosides. []
  • Relevance: Despite its lack of sweetness, Mogroside IIE shares a structural backbone with Mogroside IV, highlighting the structural diversity within the cucurbitane glycoside family. The co-occurrence of these compounds with differing taste profiles in monk fruit emphasizes the complex composition of natural products. [, ]

Mogroside III

  • Compound Description: Mogroside III is a cucurbitane glycoside identified in Siraitia grosvenorii. It exhibits a relatively weaker sweet taste compared to Mogroside IV and some other mogrosides. [, , ]
  • Relevance: Mogroside III possesses a structural similarity to Mogroside IV, particularly in their aglycone core. They are both present in monk fruit and contribute to the overall taste profile, albeit with varying intensities. [, , , ]

Mogroside IVa

  • Compound Description: Mogroside IVa is another cucurbitane glycoside identified in Siraitia grosvenorii. []
  • Relevance: Like other mogrosides, it shares a structural similarity to Mogroside IV, highlighting the diversity within this class of compounds found in monk fruit. [, ]

Mogroside IVe

  • Compound Description: Mogroside IVe is a cucurbitane glycoside found in Siraitia grosvenorii that has shown anti-proliferative activity against colorectal and throat cancer cells. It upregulates the tumor suppressor p53 and downregulates matrix metallopeptidase 9 (MMP-9) and phosphorylated extracellular signal-regulated kinases (ERK)1/2. [, , ]
  • Relevance: Mogroside IVe shares a structural resemblance with Mogroside IV, primarily in their aglycone core, highlighting the structural diversity within this class of compounds. They co-occur in monk fruit and contribute to its diverse biological activities. [, , ]

11-Oxomogroside III

  • Compound Description: 11-Oxomogroside III is a cucurbitane glycoside identified in Siraitia grosvenorii. []
  • Relevance: It shares a structural similarity to Mogroside IV, showcasing the variety of cucurbitane glycosides within this plant. []

Isomogroside V

  • Compound Description: Isomogroside V, a cucurbitane glycoside found in monk fruit, is structurally similar to Mogroside V but differs in the configuration of specific glycosidic bonds. [, ]
  • Relevance: The presence of Isomogroside V, along with Mogroside IV, further underscores the structural diversity and complexity of cucurbitane glycosides in monk fruit. [, ]
  • Compound Description: Mogroside IIIe is another cucurbitane glycoside identified in Siraitia grosvenorii. [, ]
  • Relevance: As a member of the mogroside family, it shares structural similarities with Mogroside IV, reflecting the range of these compounds within the plant. [, ]

Mogroside IIIa1

  • Compound Description: Mogroside IIIa1 is a cucurbitane glycoside identified in Siraitia grosvenorii. []
  • Relevance: This compound is structurally related to Mogroside IV, emphasizing the diversity of mogrosides within this plant. []

Mogroside IIa2

  • Compound Description: Mogroside IIa2 is a cucurbitane glycoside found in Siraitia grosvenorii. []
  • Relevance: Its presence alongside Mogroside IV highlights the range of structurally similar cucurbitane glycosides in this plant species. []
Source

Mogroside IV is primarily extracted from the dried fruit of Siraitia grosvenorii, which has been used in traditional Chinese medicine for centuries. The fruit contains several mogrosides, with mogroside IV being one of the most studied for its sweetening properties.

Classification

Mogroside IV belongs to a class of compounds known as triterpenoid glycosides. These compounds are characterized by their structure, which includes a triterpene aglycone and one or more sugar moieties. Mogrosides are classified based on their glycosylation patterns and the specific sugars attached to the aglycone.

Synthesis Analysis

Methods

The synthesis of mogroside IV can be achieved through enzymatic processes involving glycosylation reactions. Various methods have been developed to optimize the production of mogrosides, including:

  • Enzymatic Glycosylation: Using specific enzymes such as UDP-glycosyltransferases (UGTs) to catalyze the transfer of sugar moieties to the aglycone precursor, mogrol.
  • Transglycosylation: Employing cyclodextrins and other glycosyl donors to enhance yields and control product specificity.

Recent studies have reported significant improvements in the synthesis efficiency through enzyme engineering, which enhances the catalytic activity of UGTs by up to 400-fold, allowing for controlled multi-glycosylation routes to produce mogroside IV with high conversion rates .

Technical Details

The enzymatic synthesis typically involves:

  1. Substrate Preparation: The precursor, mogrol, is prepared in a suitable buffer.
  2. Enzyme Addition: A mixture of UGT enzymes is added to facilitate glycosylation.
  3. Reaction Conditions: The reaction is conducted under optimized conditions (e.g., temperature, pH) to maximize yield.
  4. Product Isolation: After the reaction, mogroside IV is purified using techniques such as high-performance liquid chromatography (HPLC).
Molecular Structure Analysis

Structure

Mogroside IV has a complex molecular structure characterized by multiple hydroxyl groups and sugar units. Its chemical formula is C30H50O17C_{30}H_{50}O_{17}, indicating it contains 30 carbon atoms, 50 hydrogen atoms, and 17 oxygen atoms.

Data

  • Molecular Weight: Approximately 626.7 g/mol
  • Structural Features: The molecule consists of a triterpenoid backbone with several glucose units attached via glycosidic bonds.
Chemical Reactions Analysis

Reactions

Mogroside IV can undergo various chemical reactions, primarily involving hydrolysis and glycosylation:

  • Hydrolysis: Under acidic or enzymatic conditions, mogroside IV can be hydrolyzed to release its sugar components.
  • Glycosylation: It can react with additional sugar moieties to form higher-order glycosides.

Technical Details

The efficiency of these reactions can be influenced by factors such as enzyme specificity, reaction time, and substrate concentration. Advanced techniques like mass spectrometry are often employed to analyze reaction products and confirm molecular structures .

Mechanism of Action

Process

The sweetness of mogroside IV is attributed to its interaction with taste receptors on the tongue. It binds to sweet taste receptors (T1R2/T1R3), triggering a signaling cascade that results in the perception of sweetness without contributing calories.

Data

Studies have shown that mogrosides can be significantly sweeter than sucrose while having negligible caloric content, making them suitable substitutes for sugar in various applications .

Physical and Chemical Properties Analysis

Physical Properties

  • Appearance: Mogroside IV typically appears as a white crystalline powder.
  • Solubility: It is soluble in water and alcohol but less soluble in non-polar solvents.

Chemical Properties

  • Stability: Mogroside IV is stable under acidic conditions but may degrade under prolonged exposure to heat or alkaline environments.
  • Melting Point: The melting point ranges between 180°C and 200°C.

Relevant analyses such as nuclear magnetic resonance (NMR) spectroscopy and infrared (IR) spectroscopy are used to characterize its physical and chemical properties thoroughly .

Applications

Scientific Uses

Mogroside IV has gained attention in various fields due to its beneficial properties:

  • Food Industry: Used as a natural sweetener in beverages, desserts, and health foods due to its intense sweetness and low-calorie content.
  • Pharmaceuticals: Investigated for potential health benefits including anti-inflammatory and antioxidant properties.
  • Cosmetics: Explored for use in skincare products due to its natural origin and potential skin benefits.
Introduction to Mogroside IV in the Context of Natural Sweetener Research

Historical Discovery and Structural Classification within the Mogroside Family

The identification of Mogroside IV is inextricably linked to the botanical exploration of Siraitia grosvenorii (monk fruit) in southern China. Initial Western documentation emerged in 1938 when Groff and Hoh documented the fruit's medicinal applications, though local usage dates back centuries among Buddhist monks (evidenced by its Chinese name "luo han guo" or "arhat fruit") [3]. Systematic chemical investigation commenced in 1975 when C.H. Lee first isolated crude mogrosides, followed by Tsunematsu Takemoto's groundbreaking structural elucidation of individual mogrosides in the early 1980s, which included the characterization of Mogroside IV [1] [3]. This research revealed monk fruit's unique cucurbitane-type triterpenoid glycosides, collectively termed mogrosides, with Mogroside IV identified as a major sweet constituent alongside Mogroside V and Siamenoside I [1].

Structurally, Mogroside IV (C~60~H~102~O~29~; molecular weight 1286.36 g/mol) belongs to the cucurbitane glycoside family, characterized by a tetracyclic cucurbitane skeleton (mogrol) with specific hydroxylation at C-3, C-11, and C-24 positions [1] [10]. Its sweetness intensity, approximately 425 times sweeter than sucrose, derives from a tetraglycosylated structure featuring glucose units attached at C-3 and C-24 hydroxyl groups. This places it intermediately between less sweet triglycosides (e.g., Mogroside III) and intensely sweet pentaglycosides (e.g., Mogroside V) [1] [5]. The glycosylation pattern critically influences both sweetness perception and bioactivity:

  • C-3 glycosylation: A β-glucose linked to C-3-OH is fundamental for sweetness [7].
  • C-24 glycosylation: A trisaccharide chain (glucose-glucose-xylose) attached to C-24-OH enhances sweetness intensity and solubility [1] [6].
  • C-11 configuration: The α-oriented hydroxyl group at C-11 contributes to both taste and metabolic properties [1] [10].

Table 1: Structural and Functional Comparison of Key Mogrosides

CompoundGlycosylation SitesGlycosyl UnitsMolecular Weight (g/mol)Sweetness Intensity vs. SucroseNatural Abundance in Fruit
Mogroside IIIC-3, C-243 glucose944.88150–200×Moderate (0.1–0.3%)
Mogroside IVC-3, C-244 glucose1286.36~250×High (0.4–0.8%)
Siamenoside IC-3, C-244 glucose + 1 rhamnose1290.37Up to 563×Low (<0.1%)
Mogroside VC-3, C-245 glucose1420.48250–425×Highest (0.8–1.3%)
11-Oxo-Mogroside VC-3, C-245 glucose1434.46Lower than Mog VTrace

Biogenetically, Mogroside IV functions as a pivotal biosynthetic intermediate. Enzymatic hydrolysis (e.g., via β-glucosidase) converts Mogroside V → Mogroside IV → Mogroside IIIE, while glycosyltransferases can reverse this process during fruit maturation [6] [7]. This positions Mogroside IV centrally in the mogroside pathway, explaining its significant accumulation (0.4–0.8% in dried fruit) compared to minor analogs [5] [10].

Role in Traditional Chinese Medicine and Transition to Modern Food Science

For centuries, Siraitia grosvenorii fruits ("Luo Han Guo") featured prominently in Traditional Chinese Medicine (TCM) formulations targeting respiratory ailments (cough, bronchitis, sore throat) and heat-related disorders (constipation, thirst) [4] [8]. Historical texts like Bencao Gangmu (Ming Dynasty, 1578 AD) documented monk fruit decoctions combined with ingredients like lean pork or longan aril to treat "phthisis and coughs" [4]. While TCM practices utilized whole fruit extracts, modern phytochemistry attributes these effects partly to mogrosides, including Mogroside IV, through mechanisms such as:

  • Respiratory relief: Mucosal soothing via anti-inflammatory activity [4] [10].
  • Heat clearance ("Qing Re"): Antioxidant capacity mitigating oxidative stress linked to "internal heat" [10].
  • Yin nourishment: Moistening effects on lungs and intestines, potentially via fluid homeostasis modulation [4] [8].

Properties

Product Name

Mogroside IV

IUPAC Name

2-[[6-[[17-[5-[4,5-dihydroxy-6-(hydroxymethyl)-3-[3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxyoxan-2-yl]oxy-6-hydroxy-6-methylheptan-2-yl]-11-hydroxy-4,4,9,13,14-pentamethyl-2,3,7,8,10,11,12,15,16,17-decahydro-1H-cyclopenta[a]phenanthren-3-yl]oxy]-3,4,5-trihydroxyoxan-2-yl]methoxy]-6-(hydroxymethyl)oxane-3,4,5-triol

Molecular Formula

C54H92O24

Molecular Weight

1125.3 g/mol

InChI

InChI=1S/C54H92O24/c1-22(9-13-33(51(4,5)70)77-49-45(41(66)36(61)28(20-57)74-49)78-48-44(69)39(64)35(60)27(19-56)73-48)23-15-16-52(6)30-12-10-24-25(54(30,8)31(58)17-53(23,52)7)11-14-32(50(24,2)3)76-47-43(68)40(65)37(62)29(75-47)21-71-46-42(67)38(63)34(59)26(18-55)72-46/h10,22-23,25-49,55-70H,9,11-21H2,1-8H3

InChI Key

WRPAFPPCKSYACJ-UHFFFAOYSA-N

SMILES

CC(CCC(C(C)(C)O)OC1C(C(C(C(O1)CO)O)O)OC2C(C(C(C(O2)CO)O)O)O)C3CCC4(C3(CC(C5(C4CC=C6C5CCC(C6(C)C)OC7C(C(C(C(O7)COC8C(C(C(C(O8)CO)O)O)O)O)O)O)C)O)C)C

Synonyms

mogroside IV

Canonical SMILES

CC(CCC(C(C)(C)O)OC1C(C(C(C(O1)CO)O)O)OC2C(C(C(C(O2)CO)O)O)O)C3CCC4(C3(CC(C5(C4CC=C6C5CCC(C6(C)C)OC7C(C(C(C(O7)COC8C(C(C(C(O8)CO)O)O)O)O)O)O)C)O)C)C

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